molecular formula C12H15N3O2S2 B11482520 2-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}[1,3]thiazolo[4,5-b]pyridine-5,7-diol

2-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}[1,3]thiazolo[4,5-b]pyridine-5,7-diol

Cat. No.: B11482520
M. Wt: 297.4 g/mol
InChI Key: IVQDVURBDVZLHI-UHFFFAOYSA-N
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Description

2-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}[1,3]thiazolo[4,5-b]pyridine-5,7-diol is a complex organic compound that features a unique combination of pyrrolidine, thiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}[1,3]thiazolo[4,5-b]pyridine-5,7-diol typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine derivative, followed by the introduction of the thiazole and pyridine rings. Common reagents used in these reactions include sulfur-containing compounds, halogenated pyridines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}[1,3]thiazolo[4,5-b]pyridine-5,7-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}[1,3]thiazolo[4,5-b]pyridine-5,7-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}[1,3]thiazolo[4,5-b]pyridine-5,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2,5-diones.

    Thiazole derivatives: Compounds with thiazole rings, such as thiazolidines and thiazolopyridines.

    Pyridine derivatives: Compounds with pyridine rings, such as pyridazines and pyrimidines.

Uniqueness

2-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}[1,3]thiazolo[4,5-b]pyridine-5,7-diol is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H15N3O2S2

Molecular Weight

297.4 g/mol

IUPAC Name

7-hydroxy-2-(2-pyrrolidin-1-ylethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H15N3O2S2/c16-8-7-9(17)13-11-10(8)19-12(14-11)18-6-5-15-3-1-2-4-15/h7H,1-6H2,(H2,13,16,17)

InChI Key

IVQDVURBDVZLHI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCSC2=NC3=C(S2)C(=CC(=O)N3)O

Origin of Product

United States

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